molecular formula C12H14F2N2O2 B2481522 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2324955-58-8

3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2481522
CAS RN: 2324955-58-8
M. Wt: 256.253
InChI Key: PQWCTWRXKROHLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one and related difluoropiperidine compounds involves complex organic synthesis routes. Research by Surmont et al. (2010) discusses synthetic strategies towards 4-substituted 3,3-difluoropiperidines, which are closely related to the target compound. These strategies include the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles followed by a series of reactions leading to fluorinated piperidines, highlighting the foundational approaches in synthesizing fluorinated gamma-amino acids and building blocks for medicinal chemistry (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe, 2010).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds, including difluoropiperidines, is crucial for understanding their chemical behavior and potential applications. The synthesis and evaluation of self-assembling properties of related fluorinated compounds by Pikun et al. (2022) provide insights into the molecular structure through NMR, HRMS, and UV data, offering a glimpse into the analytical techniques that can be applied to study the structure of our target compound (Pikun et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated piperidines, including our compound of interest, are marked by their reactivity and potential as intermediates in organic synthesis. The work by Moens et al. (2012) on synthesizing functionalized 5,5-difluoropiperidines offers a perspective on the chemical reactions these compounds undergo and their significance as building blocks in medicinal chemistry (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).

Physical Properties Analysis

Analyzing the physical properties of this compound involves understanding its solubility, melting point, boiling point, and stability under various conditions. Although specific data on this compound is scarce, studies on related fluorinated compounds provide methodologies and insights into how these properties can be determined and their relevance to the compound's applications in chemical synthesis and pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of this compound, can be inferred from the broader class of fluorinated piperidines. Research like that of Surmont et al. (2009), which focuses on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, highlights the importance of functional groups in determining the chemical behavior and potential applications of these compounds (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Scientific Research Applications

Synthesis and Medicinal Chemistry Building Blocks

Synthetic strategies towards difluoropiperidines, including the structural motif similar to 3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, have significant implications in medicinal chemistry. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines showcases a method for producing fluorinated gamma-amino acids and dihydroxypiperidine compounds. These compounds are highly valuable as building blocks in medicinal chemistry, offering potential for the development of new drugs with improved pharmacological properties (Surmont et al., 2010).

Photoredox Catalysis in Organic Synthesis

The application of photoredox catalysis for fluoromethylation reactions highlights another area of research relevance. Fluoromethyl (CF3) and difluoromethyl (CF2H) groups are critical in pharmaceuticals and agrochemicals, and photoredox catalysis has emerged as a powerful tool for introducing these groups into organic molecules. This method allows for efficient and selective radical fluoromethylation under mild conditions, demonstrating the utility of difluoropiperidine derivatives in facilitating novel synthetic pathways (Koike & Akita, 2016).

Complex Metal Fluorides in Organic Fluorination

Research on the fluorination of methyl pyridines using complex metal fluorides, resulting in a range of polyfluoro-4-picolines, provides insights into the utility of difluoropiperidine derivatives in organic fluorination reactions. These reactions offer pathways to synthesize various fluorinated organic compounds, contributing to the development of new materials with potential applications in industry and pharmacology (Plevey, Rendell, & Tatlow, 1982).

Metal-to-Ligand Charge Transfer Sensitisation

The study of metal-to-ligand charge transfer (MLCT) sensitisation of near-infrared emitting lanthanides in trimetallic arrays provides a fascinating application in the field of materials science. These findings demonstrate the potential for using difluoropiperidine derivatives as part of sophisticated molecular architectures to achieve specific photophysical properties. Such properties are critical for developing new materials for sensing, imaging, and electronic applications (Pope et al., 2005).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Future Directions

The future directions of research or application involving this compound are not specified in the available sources .

properties

IUPAC Name

3-(4,4-difluoropiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-15-6-2-3-9(10(15)17)11(18)16-7-4-12(13,14)5-8-16/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWCTWRXKROHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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